2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that combines the structural features of benzothiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate chromenone derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key enzymes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the benzothiazole moiety but lacks the chromenone structure.
7-hydroxy-4H-chromen-4-one: Contains the chromenone structure but lacks the benzothiazole moiety.
Uniqueness
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research fields.
Properties
CAS No. |
384361-22-2 |
---|---|
Molecular Formula |
C16H10N2O3S |
Molecular Weight |
310.3 |
Purity |
95 |
Origin of Product |
United States |
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